molecular formula C7H7BrO B1266947 2-Bromo-3-methylphenol CAS No. 22061-78-5

2-Bromo-3-methylphenol

Cat. No. B1266947
CAS RN: 22061-78-5
M. Wt: 187.03 g/mol
InChI Key: HUGNLEZLTOVJLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenols, including those structurally related to 2-Bromo-3-methylphenol, often involves oxidative bromination or palladium-catalyzed reactions. For example, the synthesis of 2-Bromo-4-methylphenol was achieved through oxidative bromination at low temperature, achieving a high yield and characterized by IR and NMR spectroscopy, indicating similar conditions may be applicable for the synthesis of 2-Bromo-3-methylphenol (Ren Qun-xiang, 2004). Additionally, regioselective synthesis methods have been developed for bromophenols, demonstrating the feasibility of targeted synthetic approaches for specific bromophenol derivatives (Haoquan Li et al., 2014).

Molecular Structure Analysis

The molecular structure of bromophenols, including derivatives like 2-Bromo-3-methylphenol, has been extensively analyzed using techniques such as spectroscopy, X-ray diffraction, and density functional theory (DFT). These studies provide insights into the compound's geometry, electronic properties, and intermolecular interactions, which are crucial for understanding its reactivity and potential applications. For instance, spectroscopic and X-ray diffraction analyses have been used to characterize bromophenol compounds, revealing details about their molecular geometry and intermolecular contacts (Z. Demircioğlu et al., 2019).

Chemical Reactions and Properties

Bromophenols participate in various chemical reactions, reflecting their reactive bromine atom and phenolic hydroxyl group. These reactions include nucleophilic aromatic substitution (SNAr), palladium-catalyzed coupling, and reactions forming benzodioxepinones or benzofurans, offering pathways to synthesize complex molecules for pharmaceutical and material science applications. The chemical properties of bromophenols, such as their ability to undergo oxidative bromination and palladium-catalyzed carbonylation, highlight their versatility in organic synthesis (Youshao Tu et al., 2023).

Physical Properties Analysis

The physical properties of bromophenols are influenced by their molecular structure. Although specific data on 2-Bromo-3-methylphenol were not found, studies on similar bromophenols suggest that these compounds typically exhibit solid-state at room temperature, with specific melting points and solubility characteristics influenced by the bromine and hydroxyl groups. These properties are essential for determining the compound's applicability in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of bromophenols, including reactivity and stability, are significantly affected by the presence of the bromine atom and the phenolic OH group. These groups enable bromophenols to act as electrophiles or nucleophiles in chemical reactions, participate in hydrogen bonding, and exhibit antioxidant properties due to their phenolic structure. Studies on bromophenol derivatives demonstrate their potent antioxidant activities and their interactions with enzymes, suggesting potential biological relevance and applications in developing inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase (Çetin Bayrak et al., 2019).

Scientific Research Applications

1. Food Industry Applications

2-Bromo-4-methylphenol has been identified in the context of food industry applications. For instance, Mills et al. (1997) reported its presence in brine-salted Gouda cheese, attributing a chemical taint to this compound. The study suggested that 2-Bromo-4-methylphenol could be generated from precursors like 4-methylphenol and active bromine in the presence of UV light or sodium hypochlorite (Mills et al., 1997).

2. Synthetic Chemistry

In synthetic chemistry, 2-Bromo-4-methylphenol has been synthesized for various applications. Ren Qun-xiang (2004) described the synthesis of this compound from 4-methylphenol by oxidative bromination at low temperatures, achieving a high yield. This suggests its potential utility in various chemical syntheses (Ren Qun-xiang, 2004).

3. Marine Biology and Natural Products

In marine biology, Xu et al. (2003) explored bromophenols, including compounds related to 2-Bromo-3-methylphenol, in the marine alga Rhodomela confervoides. These compounds displayed antibacterial properties, suggesting their potential application in the development of new antibacterial agents (Xu et al., 2003).

4. Analytical Chemistry and Wine Industry

2-Bromo-4-methylphenol was identified as a compound responsible for an off-flavor in wines, as studied by Barbe et al. (2014). This indicates its importance in the analytical chemistry of food and beverages, particularly in understanding and preventing undesirable flavors in products (Barbe et al., 2014).

5. Pharmaceutical Research

While not directly related to 2-Bromo-3-methylphenol, related bromophenol derivatives have been investigated for their potential medicinal properties. For example, research on bromophenol derivatives from the red alga Rhodomela confervoides has shown potential anticancer and antibacterial activities, indicating the broader potential of bromophenol compounds in pharmaceutical research (Zhao et al., 2004).

Safety And Hazards

2-Bromo-3-methylphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-bromo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGNLEZLTOVJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295268
Record name 2-bromo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylphenol

CAS RN

22061-78-5
Record name 22061-78-5
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Record name 2-bromo-3-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
RE Dean, A Midgley, EN White… - Journal of the Chemical …, 1961 - pubs.rsc.org
… The first has now been prepared fairly simply from 2-bromo-3-methylphenol by Grignard replacement of the bromine by an ethyl radical after protection of the hydroxyl group by …
Number of citations: 10 pubs.rsc.org
Y Sun, H Wang, R Prins - Tetrahedron Letters, 2008 - Elsevier
… However, first synthesizing 2-bromo-3-methylphenol and then hydrogenating it to 2-bromo-3-methylcyclohexanone had to be rejected because the literature gives no hope that a phenyl …
Number of citations: 13 www.sciencedirect.com
KG Svensson, H Selander, M Karlsson, J Lars… - Tetrahedron, 1973 - Elsevier
… The compounds were identified as 4-(N-methylacetamido)-2-bromo3-methylphenol (10) and 4-(N-methylacetamido)-6bromo-3-methylphenol (11) by NMR and mass spectrometry. The …
Number of citations: 15 www.sciencedirect.com
S Inoue, K Saito, K Kato, S Nozaki… - Journal of the Chemical …, 1974 - pubs.rsc.org
… To a stirred solution of 2-bromo-3-methylphenol (5) (2.94 g) in water (24 ml) containing sodium hydroxide (4.4 g) was added dropwise at 0" the diazonium salt solution prepared as …
Number of citations: 19 pubs.rsc.org
AK Shaikh - 2014 - olympias.lib.uoi.gr
This work was performed at the Laboratory of Organic Chemistry, University of Ioannina, during the period October 2009 to November 2013. The title of the thesis is “The synthesis of 2-…
Number of citations: 2 olympias.lib.uoi.gr
J Kawai, T Toki, M Ota, H Inoue, Y Takata… - Journal of medicinal …, 2019 - ACS Publications
… (8) First, Suzuki coupling of the reported intermediate 41 (18) with 2-bromo-3-methylphenol was attempted. Under the applied conditions, the coupling reaction and six-membered …
Number of citations: 51 pubs.acs.org
FM Rege - 1996 - dspace.mit.edu
The reaction of main group (B, Al and Ga) alkoxides with zirconocene complexes of benzynes is used to prepare novel zirconium-group 13 heterobimetallic compounds. These …
Number of citations: 2 dspace.mit.edu
T Kobayashi, T Hosoya, S Yoshida - The Journal of Organic …, 2020 - ACS Publications
… To a solution of 2-bromo-3-methylphenol (1.00 g, 5.35 mmol, 1.00 equiv) in THF (2.00 mL) was added HMDS (1.68 mL, 8.02 mmol, 1.50 equiv) at room temperature. After stirring for 1 h …
Number of citations: 13 pubs.acs.org
B Tecle - 1986 - unsworks.unsw.edu.au
The first part of the thesis de. scribes a stereospecific synthesis of the cyclopentanoid monoterpene, cis_, cis-iridodial (26). This was achieved in an eight step reaction sequence from (+)…
Number of citations: 4 unsworks.unsw.edu.au
C Heescher, D Schollmeyer… - European Journal of …, 2013 - Wiley Online Library
… After diazonium salt formation, Sandmeyer reaction with copper(I) bromide, and cleavage of the methyl aryl ether with boron tribromide, 2-bromo-3-methylphenol 4d (R 1 = Br, R 2 = Me, …

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